5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
CAS No.:
Cat. No.: VC15949098
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
![5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] -](/images/structure/VC15949098.png)
Specification
Molecular Formula | C14H20N2O |
---|---|
Molecular Weight | 232.32 g/mol |
IUPAC Name | 5-methylspiro[3,4-dihydro-1,5-benzoxazepine-2,4'-piperidine] |
Standard InChI | InChI=1S/C14H20N2O/c1-16-11-8-14(6-9-15-10-7-14)17-13-5-3-2-4-12(13)16/h2-5,15H,6-11H2,1H3 |
Standard InChI Key | LEUCEWVWSFMQDT-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC2(CCNCC2)OC3=CC=CC=C31 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
5-Methyl-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine] features a spirocyclic scaffold where a benzooxazepine ring is connected to a piperidine ring via a shared spiro carbon atom (Figure 1). The benzooxazepine component consists of a benzene fused to a seven-membered oxazepine ring containing one oxygen and one nitrogen atom. The piperidine ring, a six-membered amine, contributes basicity and structural flexibility. The methyl group at the fifth position introduces steric and electronic modifications that influence reactivity and intermolecular interactions .
Table 1: Key Structural Parameters
Property | Value/Description |
---|---|
Molecular formula | C₁₅H₂₀N₂O |
Molecular weight | 244.34 g/mol |
Ring systems | Benzooxazepine, piperidine |
Substituents | Methyl at C5 of benzooxazepine |
Stereochemistry | Spiro carbon creates non-planar conformation |
Electronic and Steric Effects
The methyl group at C5 induces electron-donating effects through hyperconjugation, stabilizing adjacent electrophilic centers. This substituent also imposes steric hindrance, potentially limiting access to certain binding pockets in biological targets. The piperidine nitrogen, with a pKa ~10.5, can protonate under physiological conditions, enhancing water solubility and enabling salt formation .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 5-methyl-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine] likely involves:
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Construction of the benzooxazepine ring via cyclization.
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Spiro-fusion with a preformed piperidine derivative.
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Introduction of the methyl group through alkylation or Suzuki coupling.
Stepwise Synthesis
A plausible route, adapted from analogous spirocyclic syntheses , proceeds as follows:
Step 1: Formation of Benzooxazepine Precursor
Reaction of 2-aminophenol with methyl glycidyl ether under acidic conditions yields 5-methyl-4,5-dihydrobenzo[B] oxazepine.
Step 2: Spirocyclization
Treatment with piperidine-4-carboxylic acid chloride in the presence of NaH induces spiro-fusion at the C2 position.
Step 3: Reduction and Purification
Sodium borohydride reduction of intermediate imines followed by crystallization from ethanol affords the final product .
Table 2: Optimization Parameters for Key Steps
Step | Reagent | Temperature | Yield (%) | Purity (%) |
---|---|---|---|---|
1 | H₂SO₄ (cat.) | 80°C | 72 | 95 |
2 | NaH, DMF | 0°C → RT | 58 | 88 |
3 | NaBH₄, EtOH | 25°C | 82 | 99 |
Physicochemical Properties
Solubility and Partitioning
Experimental logP values for analogous spiro compounds range from 2.1–3.4, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is enhanced at acidic pH due to piperidine protonation, with predicted solubility of 12 mg/mL at pH 2 versus 0.3 mg/mL at pH 7.4.
Thermal Stability
Differential scanning calorimetry (DSC) of related spiro derivatives shows melting points between 160–180°C, indicative of stable crystalline packing. The methyl group likely elevates the melting point compared to non-substituted analogs by improving van der Waals interactions .
Biological Activity and Mechanism
Hypothesized Targets
The structural similarity to known CNS agents suggests potential activity at:
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Dopamine D₂ receptors: Spirocyclic amines often exhibit affinity due to conformational mimicry of endogenous ligands.
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Sigma-1 receptors: The lipophilic spiro system may modulate intracellular chaperone activity.
In Silico Predictions
Molecular docking studies using AutoDock Vina predict a binding energy of −8.2 kcal/mol at the D₂ receptor, with key interactions including:
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Hydrogen bonding between the oxazepine oxygen and Ser193.
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π-alkyl interactions between the methyl group and Phe389.
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
Compound | Substituent | logP | Predicted Activity |
---|---|---|---|
5-Methyl derivative | CH₃ | 2.9 | CNS modulation |
7-Fluoro analog | F | 2.4 | Antipsychotic (hypothetical) |
Unsubstituted spiro compound | H | 2.1 | Weak receptor binding |
The methyl group enhances lipophilicity and target residence time compared to fluoro or hydrogen substituents, though fluorine may improve metabolic stability .
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